molecular formula C11H15NOS B2606949 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine CAS No. 1463990-85-3

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine

Cat. No.: B2606949
CAS No.: 1463990-85-3
M. Wt: 209.31
InChI Key: PWXPFEHVXMZPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, substituted with a 4-(methoxymethyl)phenyl group at the 2-position. Thiazolidines are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . The methoxymethyl substituent on the phenyl ring enhances solubility and may influence electronic interactions with biological targets. This article provides a detailed comparison of this compound with structurally related thiazolidine derivatives, focusing on synthesis, substituent effects, and bioactivity.

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-8-9-2-4-10(5-3-9)11-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPFEHVXMZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine have been extensively studied, particularly in the context of its potential as an anticancer agent. Key findings include:

  • Anticancer Activity : Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds display IC50_{50} values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific tyrosine kinases involved in cancer progression. For example, certain analogues demonstrated potent inhibitory activity against c-Met and EGFR kinases .

Case Studies

Several case studies highlight the efficacy of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine in various therapeutic contexts:

  • Antitumor Activity Assessment :
    • A study evaluated the compound's effect on cell proliferation in several tumor cell lines, revealing that it significantly inhibited growth and induced apoptosis. The most potent derivative exhibited an IC50_{50} value of 0.24 µM against HepG2 cells .
  • Tyrosine Kinase Inhibition :
    • Another investigation focused on the compound's ability to inhibit multiple tyrosine kinases associated with tumor growth. Results indicated that specific analogues could effectively reduce proliferation in drug-resistant cell lines such as A549 DDP .
CompoundCell LineIC50_{50} (µM)Mechanism
2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidineMCF-70.54Cytotoxicity
2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidineHepG20.24Cytotoxicity
Analog 4HT-29 (Colon)0.073Tyrosine kinase inhibition
Analog 5MDA-MB-2310.35Tyrosine kinase inhibition

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Substituents on the phenyl ring significantly alter physicochemical properties and bioactivity. Key examples include:

Compound Name Substituent Synthesis Method Key Properties/Bioactivity Reference
2-(4-Nitrophenyl)-1,3-thiazolidine 4-Nitro Nucleophilic substitution High reactivity due to nitro group
2-(4-Fluorophenyl)-1,3-thiazolidine 4-Fluoro Cyclocondensation Enhanced metabolic stability
2-(2,4-Dichlorophenyl)-1,3-thiazolidine 2,4-Dichloro Multi-step alkylation Antimicrobial activity
2-(p-Tolyl)-3-tosylthiazolidine 4-Methyl + sulfonyl Sulfonylation of thiazolidine Improved solubility

Key Observations :

  • Halogenated derivatives (e.g., fluoro in , chloro in ) improve lipophilicity and membrane permeability.
  • Sulfonyl groups (e.g., ) introduce polarity, aiding solubility without compromising ring stability.

Ring-Modified Derivatives

Thiazolidine analogs with modified core structures exhibit distinct behaviors:

  • Thiazolidinones: Incorporation of a ketone group (e.g., 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one ) increases hydrogen-bonding capacity, critical for enzyme inhibition.
  • Thiazinanes : Six-membered thiazinane derivatives (e.g., compound 229 in ) show altered ring strain and conformational flexibility, affecting target selectivity.
  • Benzothiazinanones: Fusion with a benzene ring (e.g., 2-(4-methylsulfonylphenyl)-1,3-benzothiazinan-4-one ) enhances aromatic interactions in receptor binding.

Comparative Data :

  • Thiazolidinones (e.g., ) are more reactive in nucleophilic additions due to the electron-deficient carbonyl group.
  • Thiazinanes (e.g., ) exhibit higher selectivity for cysteine detection, attributed to their expanded ring size.

Substituent Effects on Bioactivity

  • Benzylidene Derivatives : Compounds like 5-(4-methoxybenzylidene)-thiazolidine-2,4-dione demonstrate π-π stacking with aromatic residues in proteins, enhancing binding affinity.
  • Antimicrobial Activity : Thiazolidines with benzothiazole moieties (e.g., ) show MIC values as low as 15.6 µg/mL against E. coli, linked to electron-donating substituents improving membrane penetration.

Example :

  • 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine can be synthesized via cyclization of cysteamine with 4-(methoxymethyl)benzaldehyde under acidic conditions, analogous to methods in .

Biological Activity

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine features a thiazolidine ring fused with a methoxymethyl-substituted phenyl group. The molecular formula is C11H13NOSC_{11}H_{13}NOS with a molecular weight of approximately 215.29 g/mol. The presence of the thiazolidine moiety is crucial for its biological activity.

Thiazolidines exert their biological effects through various mechanisms:

  • Antimicrobial Activity : Thiazolidines can disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Anticancer Effects : Some thiazolidines induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like the PI3K/Akt pathway.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine against various pathogens:

  • Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µM.
  • Escherichia coli : Showed comparable activity with MIC values ranging from 12.5 to 25 µM.
  • Antifungal Activity : Demonstrated effectiveness against Candida albicans, with MIC values indicating substantial inhibition of fungal growth .

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased inflammation .

Anticancer Activity

Research indicates that 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine has potential anticancer properties:

  • Cell Lines Tested : Studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in significant cell death and reduced viability.
  • Mechanism : The compound appears to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels within cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine against multidrug-resistant strains of Staphylococcus aureus. Results showed a reduction in biofilm formation by over 60% at concentrations correlating with its MIC. This suggests its potential use in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Action

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine led to a significant decrease in edema formation and inflammatory mediator release. This highlights its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µM)Notes
AntibacterialStaphylococcus aureus6.25Effective against resistant strains
AntibacterialEscherichia coli12.5-25Comparable activity
AntifungalCandida albicansTBDSignificant inhibition observed
Anti-inflammatoryMacrophagesTBDReduced cytokine levels
AnticancerHeLa Cell LineTBDInduced apoptosis

Q & A

Q. What are reliable synthetic routes for preparing 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine?

A general method involves cyclocondensation of thiosemicarbazide derivatives with α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture yields structurally analogous thiazolidinones . Adjust the substituents (e.g., replacing hydroxyl with methoxymethyl groups) and optimize stoichiometry for target specificity. Confirm purity via recrystallization (e.g., DMF-ethanol mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm methoxymethyl (-CH2_2OCH3_3) and thiazolidine ring proton environments.
  • X-ray crystallography : Resolve stereochemistry and confirm the thiazolidine ring conformation, as demonstrated for related structures (e.g., 4-phenyl-1,3-thiazole derivatives) .
  • FT-IR : Identify C-S (650–750 cm1^{-1}), C=N (1600–1680 cm1^{-1}), and methoxy C-O (1100–1250 cm1^{-1}) stretches .

Q. How can computational modeling assist in predicting physicochemical properties?

Calculate topological polar surface area (TPSA) and logP using tools like Molinspiration or PubChem descriptors. For example, TPSA values >100 Ų (common in thiazolidines) indicate low membrane permeability, guiding solubility optimization strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the thiazolidine ring?

  • Catalyst selection : Amberlyst A-15 under microwave irradiation enhances reaction rates and selectivity in thiazolidine derivatization, as shown for imidazole synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, while acetic acid aids proton transfer .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Substituent variation : Compare bioactivity of analogs (e.g., 5-arylidene-thiazolidinones) to isolate the impact of methoxymethyl vs. halogen or hydroxy groups .
  • Dose-response profiling : Evaluate IC50_{50} or MIC values across multiple assays (e.g., antimicrobial, antidiabetic) to distinguish assay-specific artifacts from true activity .

Q. How can metabolic stability and pharmacokinetic challenges be addressed?

  • Hydrogen bond modulation : Reduce hydrogen bond acceptor count (e.g., replace carbonyl with thiocarbonyl) to improve membrane permeability .
  • Prodrug design : Introduce ester or amide prodrug moieties at the methoxymethyl group to enhance solubility, as seen in tumor-targeting thiazolidine derivatives .

Q. What analytical methods resolve stereochemical uncertainties in thiazolidine derivatives?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • VCD (Vibrational Circular Dichroism) : Assign absolute configuration by correlating experimental and computed spectra .

Q. How does the methoxymethyl group influence ligand-receptor interactions in drug discovery?

  • Docking studies : Model interactions with targets like PPARγ (antidiabetic) or bacterial enzymes (antimicrobial). The methoxymethyl group may enhance hydrophobic contacts or act as a hydrogen bond acceptor, depending on orientation .
  • MD simulations : Assess conformational flexibility of the methoxymethyl substituent in binding pockets over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.